2-(Pyridin-4-yl)-4h-chromen-4-one
Overview
Description
Synthesis Analysis
The synthesis of various chromen-4-one derivatives has been explored through different methods. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones was achieved using palladium-catalyzed cascade reactions, which involved CO insertion and C-H bond activation . Similarly, the synthesis of multi-functionalized chromeno[2,3-c]pyrrol-9(2H)-ones was performed using the Baker–Venkataraman rearrangement catalyzed by 4-(dimethylamino)pyridine . A one-pot synthesis method was reported for 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-ones, which combined several reactants in ethanol . Mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives were prepared through a reaction with primary amines, offering a simple and environmentally friendly synthesis pathway . Additionally, 2,4,5-triaryl-5H-chromeno[4,3-b]pyridines were synthesized under microwave radiation, which allowed the formation of new bonds and rings in a single step .
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives has been characterized using various spectroscopic techniques. For example, the X-ray crystallography of 3-hydroxy-2-(pyridin-2-yl)-4H-chromen-4-one revealed the existence of two hydrogen bonding isomers in the crystal . The X-ray structures of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives were also reported . Furthermore, the structure of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones was determined by spectroscopic methods and single crystal X-ray crystallography .
Chemical Reactions Analysis
The chemical behavior of chromen-4-one derivatives under various conditions has been studied. The dual excited-state intramolecular proton transfer (ESIPT) reaction of 3-hydroxy-2-(pyridin-2-yl)-4H-chromen-4-one was investigated, showing different emissions based on the conformer . The photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones from 3-propynyloxy-chromenones via an intramolecular Paternò–Büchi reaction was another example of a unique chemical reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-one derivatives have been explored in various studies. The fluorescence properties of chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-ones were examined, indicating high fluorescence quantum yields, which suggests potential applications as luminescence or fluorescence probes . The antimicrobial activity of 2-(pyridine-3-yl)-4H-chromen-4-one derivatives was also evaluated, with some compounds showing potency comparable to standard drugs .
Scientific Research Applications
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Anti-Fibrosis Activity
- Field : Medicinal Chemistry
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for their potential biological activities .
- Method : The biological activities of these compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
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Molecular Simulation
- Field : Computer-Aided Molecular Design
- Application : The arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine (AH) and its derivatives within a layered structure of zirconium 4-sulfophenylphosphonate was studied .
- Method : Classical molecular simulation methods were used for a description of an arrangement of intercalated molecules .
- Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
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Spin-Crossover Coordination Polymers
- Field : Material Science
- Application : A series of two-dimensional (2D) spin-crossover coordination polymers (SCO-CPs) were synthesized by employing 1,1,2,2-tetra (pyridin-4-yl)ethene (TPE) and pseudohalide (NCX−) coligands .
- Method : The compounds were synthesized and their magnetic properties were measured .
- Results : The compounds exhibited spin-crossover behaviors with diminishing thermal hysteresis upon decreasing the ligand-field strength .
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Non-Linear Optics
- Field : Computer-Aided Molecular Design
- Application : The arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine (AH) and its derivatives within a layered structure of zirconium 4-sulfophenylphosphonate was studied .
- Method : Classical molecular simulation methods were used for a description of an arrangement of intercalated molecules .
- Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
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Targeting O6-Methylguanine-DNA Methyltransferase Epi-transcriptional Reprogramming
- Field : Medicinal Chemistry
- Application : 2-Pyridin-4-yl-methylene-beta-boswellic Acid is a potential candidate for targeting O6-Methylguanine-DNA Methyltransferase Epi-transcriptional Reprogramming in KRAS G13D-Microsatellite Stable, G12V-Microsatellite Instable Mutant Colon Cancer .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Chemical Synthesis
- Field : Chemical Synthesis
- Application : 4-(2-(Pyridin-4-yl)vinyl)phenol, a compound related to “2-(Pyridin-4-yl)-4h-chromen-4-one”, is used in chemical synthesis .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, and its role in ongoing scientific studies.
properties
IUPAC Name |
2-pyridin-4-ylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-12-9-14(10-5-7-15-8-6-10)17-13-4-2-1-3-11(12)13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKMIKUCGVSMDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287505 | |
Record name | 2-(pyridin-4-yl)-4h-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)-4h-chromen-4-one | |
CAS RN |
3034-16-0 | |
Record name | 3034-16-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(pyridin-4-yl)-4h-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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